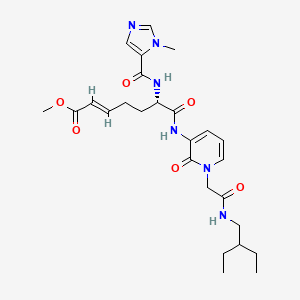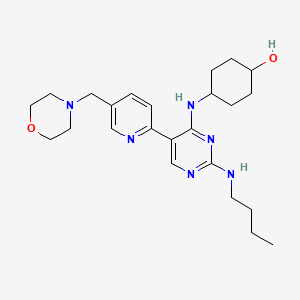
(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNC2250 is a potent and selective Mer Kinase inhibitor. When applied to live cells, UNC2250 inhibited steady-state phosphorylation of endogenous Mer with an IC50 of 9.8 nM and blocked ligand-stimulated activation of a chimeric EGFR-Mer protein. Treatment with UNC2250 also resulted in decreased colony-forming potential in rhabdoid and NSCLC tumor cells, thereby demonstrating functional antitumor activity. The results provide a rationale for further investigation of UNC2250 for therapeutic application in patients with cancer.
Aplicaciones Científicas De Investigación
Inhibition of Inflammatory Responses in ALI/ARDS
UNC2250 has been found to suppress inflammatory responses in the pathogenesis of lipopolysaccharide (LPS)-induced acute lung injury (ALI)/acute respiratory distress syndrome (ARDS) . It inhibits the infiltration into the lungs of neutrophils and monocytes with increased amounts of Gas6 and Mer proteins, severe lung damage, and increased amounts of reactive oxygen species (ROS) in LPS-induced ALI in mice .
Reduction of Mortality in ALI Models
UNC2250 is reported to reduce mortality in a murine LPS-induced acute lung injury (ALI) model . This suggests its potential as a therapeutic agent in treating ALI.
Inhibition of Colony-Forming Potential in Tumor Cells
UNC2250 inhibits colony-forming potential in rhabdoid (by 36% at 100 nM; BT-12 cells) and NSCLC tumor cells (Colo699 IC50 = 100 nM) with good pharmacokinetic properties . This indicates its potential use in cancer research and treatment.
Induction of G2/M Phase Arrest in MCL Cells
UNC2250 has been found to induce G2/M phase arrest in mantle cell lymphoma (MCL) cells . This could be a potential application in the treatment of MCL.
Induction of Apoptosis in MCL Cells
In addition to causing G2/M phase arrest, UNC2250 also prompts apoptosis in MCL cells . This further strengthens its potential as a therapeutic agent in MCL treatment.
Inhibition of Mer Phosphorylation
UNC2250 reduces endogenous Mer phosphorylation level , which could have implications in various biological processes where Mer phosphorylation plays a role.
Mecanismo De Acción
UNC2250, also known as “UNC-2250” or “(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol”, is a potent and selective inhibitor of the Mer receptor tyrosine kinase .
Target of Action
UNC2250 primarily targets the Mer receptor tyrosine kinase (MerTK), with an IC50 value of 1.7 nM . It exhibits about 160- and 60-fold selectivity over the closely related kinases Axl and Tyro3 .
Mode of Action
UNC2250 inhibits MerTK by blocking the steady-state phosphorylation of endogenous Mer in cells . This inhibition reduces the activation of downstream AKT and p38 .
Biochemical Pathways
The inhibition of MerTK by UNC2250 affects several biochemical pathways. It decreases the activation of downstream AKT and p38, which are involved in cell survival and proliferation .
Pharmacokinetics
UNC2250 has good pharmacokinetic properties . .
Result of Action
UNC2250’s action results in the inhibition of proliferation and invasion in cells . It also sensitizes cells to treatment with other drugs, such as vincristine and doxorubicin . UNC2250 induces G2/M phase arrest and prompts apoptosis in cells, accompanied by increased expression of Bax, cleaved caspase 3 and poly (ADP-ribose) polymerase, and decreased expression of Bcl-2, Mcl-1 and Bcl-xL .
Propiedades
IUPAC Name |
4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSSKFCQHXOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of UNC2250 and how does it impact downstream signaling?
A: UNC2250 is a selective inhibitor of the Mer tyrosine kinase (MerTK) []. It binds to MerTK and prevents its activation by the ligand Gas6. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, migration, and inflammation. For example, in human umbilical vein endothelial cells (HUVECs), UNC2250 blocked the Gas6-induced downregulation of thrombomodulin and upregulation of plasminogen activator inhibitor type-1 (PAI-1) [].
Q2: What is the impact of UNC2250 on inflammatory responses in acute lung injury (ALI)?
A: In mouse models of LPS-induced ALI, UNC2250 administration significantly reduced neutrophil and monocyte infiltration into the lungs []. This was accompanied by a decrease in lung damage and reactive oxygen species (ROS) production, suggesting a protective effect against inflammation.
Q3: How does UNC2250 affect platelet aggregation and endothelial dysfunction in the context of graft-versus-host disease (GVHD)?
A: Research indicates that elevated Gas6 levels contribute to endothelial damage and thrombotic microangiopathy (TMA) associated with GVHD []. UNC2250 was shown to suppress platelet aggregation induced by both exogenous Gas6 and collagen []. Additionally, it inhibited the Gas6-mediated downregulation of thrombomodulin and upregulation of adhesion molecules (ICAM-1 and VCAM-1) in HUVECs, suggesting a protective effect against endothelial dysfunction [].
Q4: Has UNC2250 demonstrated efficacy in in vivo models of GVHD and TMA?
A: Yes, in mouse models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), UNC2250 administration significantly reduced hepatic GVHD and TMA formation in the liver and kidney []. These findings suggest its potential as a therapeutic agent for TMA associated with GVHD.
Q5: Are there any known structure-activity relationships (SAR) for UNC2250 and its analogues?
A: While detailed SAR studies for UNC2250 are not extensively discussed in the provided abstracts, it is known that the compound's design was based on a pseudo-ring replacement strategy targeting the Mer kinase active site []. This suggests that specific structural features of UNC2250, such as the pyridinepyrimidine core, are crucial for its potency and selectivity.
Q6: What are the potential implications of UNC2250's selectivity for MerTK in a therapeutic context?
A: UNC2250 exhibits high selectivity for MerTK over other kinases []. This selectivity is crucial for minimizing off-target effects and enhancing its safety profile as a potential therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

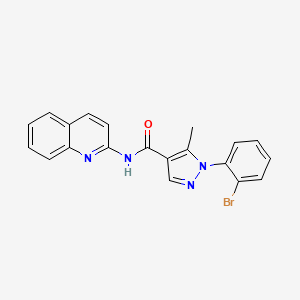
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

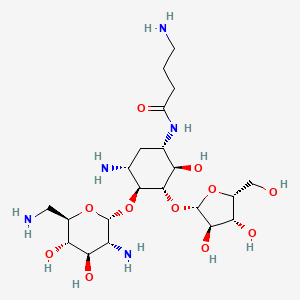
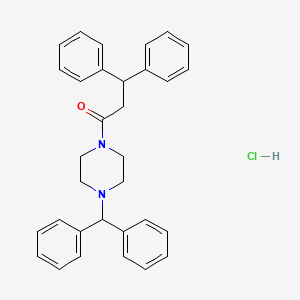
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)



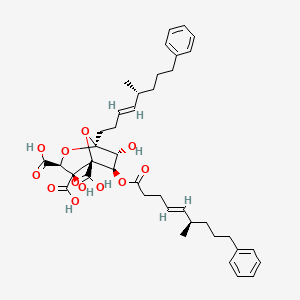
![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)


